2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with dichloroacetic acid. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like triethylamine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to interfere with the metabolic processes of pests and weeds.
Materials Science: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide include other thiadiazole derivatives such as:
- 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of two chlorine atoms, which enhance its reactivity and potential applications. The compound’s ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile molecule for research and industrial applications.
Properties
CAS No. |
21521-88-0 |
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Molecular Formula |
C5H5Cl2N3OS |
Molecular Weight |
226.08 g/mol |
IUPAC Name |
2,2-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H5Cl2N3OS/c1-2-9-10-5(12-2)8-4(11)3(6)7/h3H,1H3,(H,8,10,11) |
InChI Key |
GMLAGNWVBCYQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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